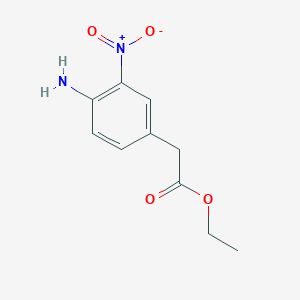

Ethyl 2-(4-amino-3-nitrophenyl)acetate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(4-amino-3-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-2-16-10(13)6-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXMYFFEVKIQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634274 | |

| Record name | Ethyl (4-amino-3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104126-70-7 | |

| Record name | Ethyl (4-amino-3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 4 Amino 3 Nitrophenyl Acetate

Strategic Approaches to its Core Structure Elaboration

The elaboration of the core phenylacetate (B1230308) structure into the target compound hinges on the careful introduction of the amino and nitro groups at specific positions relative to the acetate (B1210297) side chain.

Multi-Step Reaction Sequences: Nitration, Reduction, and Esterification Strategy

A common and logical approach to synthesizing Ethyl 2-(4-amino-3-nitrophenyl)acetate involves a multi-step pathway starting from a more readily available precursor, such as Ethyl 2-(4-aminophenyl)acetate. This strategy typically involves protection, nitration, and deprotection steps.

Protection of the Amino Group: The initial step is the protection of the highly reactive amino group of the starting material, Ethyl 2-(4-aminophenyl)acetate. This is crucial to prevent oxidation during the subsequent nitration step and to control the regioselectivity of the reaction. Acetylation, using acetic anhydride (B1165640), is a frequently employed method to convert the amino group into an acetamido group, forming Ethyl 2-(4-acetamidophenyl)acetate. rsc.orgsphinxsai.com The acetamido group is less activating than the amino group but still directs electrophilic aromatic substitution to the ortho and para positions. researchgate.net

Nitration: The protected compound, Ethyl 2-(4-acetamidophenyl)acetate, undergoes electrophilic aromatic substitution. Since the para position is already occupied by the acetate side chain, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the position ortho to the activating acetamido group (position 3). researchgate.netrsc.org This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and side reactions. magritek.comjcbsc.org

Deprotection (Hydrolysis): Following successful nitration, the acetyl protecting group is removed to regenerate the free amino group. This is typically achieved through acid or base-catalyzed hydrolysis. rsc.org For instance, heating the nitrated intermediate in the presence of an acid like sulfuric acid will cleave the amide bond, yielding the final product, this compound. magritek.com

An alternative strategy could begin with (4-nitrophenyl)acetic acid, which can be esterified to Ethyl 2-(4-nitrophenyl)acetate. researchgate.net Subsequent reduction of the nitro group to an amino group, followed by a regioselective nitration as described above, would also lead to the target molecule.

Chemo- and Regioselective Synthesis Pathways

Chemoselectivity is critical during the nitration step. A free amino group is susceptible to oxidation by nitric acid. By converting the amine to an amide (acetamido group), its nucleophilicity and susceptibility to oxidation are significantly reduced, ensuring the integrity of the functional group during nitration. rsc.org

Regioselectivity is governed by the directing effects of the substituents on the benzene (B151609) ring. The acetamido group is a powerful ortho-, para-director. researchgate.netrsc.org With the para position blocked, nitration is selectively guided to the ortho position (C3), leading to the desired 3-nitro isomer with high specificity. researchgate.net This controlled introduction of the nitro group is a cornerstone of this synthetic strategy, preventing the formation of undesired isomers. The choice of nitrating agent and reaction conditions, such as temperature and solvent, can further enhance this selectivity. researchgate.net

Catalytic Systems in the Preparation of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. In the context of synthesizing this compound, catalytic methods are most relevant for the reduction of nitro groups and potentially for the esterification step.

Homogeneous Catalysis Applications

Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity under mild conditions. For the reduction of a nitro group, transition metal complexes are often employed. Ruthenium and rhodium-based catalysts, for example, have been used for the hydrogenation of nitroaromatics. google.comacs.org These catalysts can be tailored by modifying their ligand structures to achieve high efficiency and selectivity. sioc-journal.cn While highly effective, challenges with homogeneous catalysts include the cost of precious metals and difficulties in separating the catalyst from the product mixture. acs.org

| Catalyst Type | Example Catalyst | Reaction | Advantages |

| Ruthenium-based | Tris(acetylacetonato)ruthenium with CO/H₂ | Nitro Reduction | High activity, Good yields |

| Rhodium-based | Rh(I) Complexes with H₂ | Nitro Reduction | High selectivity |

Heterogeneous Catalysis Development

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. researchgate.net For the reduction of aromatic nitro compounds, catalytic hydrogenation using metals supported on a solid phase is the most common and environmentally friendly method. numberanalytics.com

Palladium on carbon (Pd/C) is a premier catalyst for this transformation, often used with hydrogen gas (H₂) as the reducing agent. commonorganicchemistry.com It demonstrates high efficiency in reducing aromatic nitro groups to primary amines while being compatible with other functional groups like esters. spast.org Other widely used heterogeneous catalysts include platinum on carbon (Pt/C) and Raney Nickel. numberanalytics.comresearchgate.net These systems are highly effective and can often be used in multiple reaction cycles without significant loss of activity. spast.org

| Catalyst | Reductant | Solvent | Key Features |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol (B145695), Ethyl Acetate | High efficiency, Good functional group tolerance commonorganicchemistry.comspast.org |

| Raney Nickel | H₂ gas | Water, Ethanol | Cost-effective, Avoids dehalogenation commonorganicchemistry.comresearchgate.net |

| Iron (Fe) powder | Acid (e.g., NH₄Cl) | Ethanol/Water | Low cost, Good for selective reductions mdpi.com |

| Tin(II) Chloride (SnCl₂) | - | Ethanol | Mild conditions, Tolerates other reducible groups commonorganicchemistry.com |

Green Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process.

Waste Prevention: Designing a synthetic route with high yields and selectivity, such as the protection-nitration-deprotection sequence, minimizes the formation of byproducts and waste.

Less Hazardous Chemical Syntheses: The classic nitration reaction uses concentrated strong acids, which are hazardous. Research into solid acid catalysts or milder nitrating agents is an area of green chemistry development. researchgate.net For the reduction step, catalytic hydrogenation using H₂ is a greener alternative to stoichiometric metal reductants like iron or tin, which generate large amounts of metal waste. organic-chemistry.org

Safer Solvents and Auxiliaries: Whenever possible, reactions should be conducted in safer solvents. For instance, some catalytic hydrogenations can be performed in water or ethanol instead of more volatile organic solvents. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Catalytic hydrogenation for the reduction step is a prime example, where a small amount of catalyst can convert a large amount of substrate, generating only water as a byproduct, in contrast to the large quantities of metal sludge produced by reagents like iron or tin. researchgate.net

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Scalability and Process Optimization for Academic and Industrial Relevance

The successful transition of a synthetic route from a laboratory setting to an industrial scale hinges on a thorough understanding and optimization of each reaction step. For this compound, a plausible and commonly employed synthetic strategy involves the protection of the amino group of a precursor, followed by nitration and subsequent deprotection. The scalability of such a process requires a detailed examination of reaction parameters, safety considerations, and purification methods.

A common precursor for this synthesis is Ethyl 2-(4-aminophenyl)acetate. The amino group is highly activating and susceptible to oxidation under nitrating conditions, necessitating a protection strategy. Acetylation is a frequently used method for this purpose, yielding Ethyl 2-(4-acetamidophenyl)acetate. This protected intermediate can then be nitrated, followed by the removal of the acetyl group to yield the final product.

The process optimization for the large-scale synthesis of this compound would focus on several key areas:

Raw Material Efficiency: Minimizing the excess of reagents and solvents without compromising reaction yield and purity.

Cycle Time Reduction: Optimizing reaction times and streamlining work-up procedures.

Process Safety: Managing exothermic events, particularly during the nitration step, and ensuring safe handling of hazardous materials like concentrated acids.

Product Purity and Isolation: Developing efficient purification methods to obtain the desired product quality with minimal product loss.

Below is a detailed look at the process optimization considerations for each major step in a potential large-scale synthesis.

Step 1: Acetylation of Ethyl 2-(4-aminophenyl)acetate

The protection of the amino group is a critical first step. Acetic anhydride is a common and cost-effective acetylating agent.

Interactive Data Table: Key Parameters for Scalable Acetylation

| Parameter | Laboratory Scale (Typical) | Industrial Scale (Optimized) | Rationale for Optimization |

| Solvent | Dichloromethane, Ethyl acetate | Toluene, Ethyl acetate | Avoidance of chlorinated solvents for environmental reasons. Toluene allows for azeotropic removal of acetic acid byproduct if needed. |

| Reagent Ratio (Acetic Anhydride) | 1.1 - 1.5 equivalents | 1.05 - 1.1 equivalents | Minimizing cost and simplifying purification by reducing excess reagent. |

| Base | Pyridine (B92270), Triethylamine | Sodium acetate, Aqueous sodium bicarbonate | Use of cheaper and less toxic inorganic bases. Aqueous work-up is often more scalable. |

| Temperature | 0 °C to room temperature | 20 - 50 °C | Higher temperatures can reduce reaction times, but must be balanced against potential side reactions. |

| Work-up | Organic extraction, column chromatography | Crystallization, filtration | Crystallization is a more efficient and scalable purification method than chromatography. |

Step 2: Nitration of Ethyl 2-(4-acetamidophenyl)acetate

Nitration is a highly exothermic reaction and requires strict temperature control to prevent over-nitration and the formation of impurities. The regioselectivity of the nitration is directed by the acetamido group to the ortho position.

Interactive Data Table: Process Optimization for Aromatic Nitration

| Parameter | Laboratory Scale (Typical) | Industrial Scale (Optimized) | Rationale for Optimization |

| Nitrating Agent | Concentrated HNO₃ in H₂SO₄ | Mixed acid (HNO₃/H₂SO₄) with precise composition | Consistent reaction kinetics and selectivity. The ratio of acids is critical for controlling the concentration of the nitronium ion. |

| Temperature Control | Ice bath (0 - 5 °C) | Jacketed reactor with automated cooling system (-5 to 0 °C) | Precise and reliable temperature control is crucial for safety and to minimize side-product formation. acs.org |

| Addition Rate | Slow, dropwise addition | Controlled addition via pump with in-line temperature monitoring | To manage the exotherm and maintain a safe operating temperature. acs.org |

| Quenching | Pouring onto ice | Controlled addition to a cooled water/ice mixture | Safe dissipation of heat and controlled precipitation of the product. |

| Agitation | Magnetic stirrer | Mechanical stirrer with optimized impeller design | Ensuring efficient heat transfer and maintaining a homogeneous reaction mixture. |

Step 3: Hydrolysis (Deprotection) of Ethyl 2-(4-acetamido-3-nitrophenyl)acetate

The final step is the removal of the acetyl protecting group to reveal the free amino group of the target compound. This is typically achieved by acid or base-catalyzed hydrolysis.

Interactive Data Table: Considerations for Scalable Hydrolysis

| Parameter | Laboratory Scale (Typical) | Industrial Scale (Optimized) | Rationale for Optimization |

| Reagent | Concentrated HCl, NaOH solution | Dilute HCl, NaOH solution | Use of more dilute reagents can improve selectivity and reduce corrosion of equipment. |

| Solvent | Ethanol/water | Water, Ethanol/water | Water is a green and inexpensive solvent. Co-solvents may be necessary for solubility. |

| Temperature | Reflux | 60 - 80 °C | Optimized temperature to achieve a reasonable reaction rate without degrading the product. |

| Neutralization | Addition of base/acid | Controlled pH adjustment | Precise pH control is important for product isolation and to prevent decomposition. |

| Purification | Extraction, chromatography | Crystallization, filtration, washing | Scalable methods that provide high purity and yield. |

Comprehensive Analysis of Chemical Transformations and Reactivity of Ethyl 2 4 Amino 3 Nitrophenyl Acetate

Nitro Group Reduction Chemistry

The presence of a nitro group ortho to an amino group offers pathways for selective reduction and subsequent cyclization reactions. The electron-withdrawing nature of the nitro group influences the reactivity of the entire molecule.

Selective Reduction to Amino Functionality

The selective reduction of the nitro group in Ethyl 2-(4-amino-3-nitrophenyl)acetate to a primary amine yields Ethyl 2-(3,4-diaminophenyl)acetate. This transformation is a critical step in the synthesis of various bicyclic heterocyclic systems. Achieving selectivity is paramount to prevent the reduction of other functional groups, such as the ester. Several methods are effective for the chemoselective reduction of aromatic nitro compounds. thieme-connect.comorganic-chemistry.org

Commonly employed methods include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is a widely used method for nitro group reduction. A solution of the nitro compound is hydrogenated over a metal catalyst. chemicalbook.com For substrates with ester groups, catalysts like Palladium on carbon (Pd/C) are highly effective. chemicalbook.com The reaction is typically carried out in a solvent like methanol (B129727) under a hydrogen atmosphere. chemicalbook.com

Chemical Reduction: Reagents such as stannous chloride (SnCl₂) in an alcoholic solvent or sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal salt like iron(II) chloride (FeCl₂) can achieve selective reduction of the nitro group. thieme-connect.comstackexchange.com The NaBH₄-FeCl₂ system, for instance, has demonstrated high chemoselectivity for nitro reduction in ester-substituted nitroarenes. thieme-connect.com Another effective reagent is stannous chloride dihydrate (SnCl₂·2H₂O) in alcohol or ethyl acetate (B1210297), which reduces aromatic nitro groups while leaving ester and cyano groups unaffected. stackexchange.com

The product of this selective reduction, Ethyl 2-(3,4-diaminophenyl)acetate, is an ortho-diamine, a key precursor for building heterocyclic rings.

| Reagent/System | Conditions | Product | Key Advantages |

|---|---|---|---|

| H₂, Pd/C | Methanol, Room Temperature | Ethyl 2-(3,4-diaminophenyl)acetate | High efficiency, clean reaction. chemicalbook.com |

| SnCl₂·2H₂O | Ethanol (B145695), 70°C | Ethyl 2-(3,4-diaminophenyl)acetate | Selectivity over other reducible groups. stackexchange.com |

| NaBH₄/FeCl₂ | THF, Room Temperature | Ethyl 2-(3,4-diaminophenyl)acetate | High chemoselectivity, excellent yields for ester-substituted substrates. thieme-connect.com |

Reductive Cyclization Pathways

Following the selective reduction of the nitro group to form the ortho-diamine, Ethyl 2-(3,4-diaminophenyl)acetate, the resulting vicinal amino groups can undergo intramolecular or intermolecular condensation reactions to form heterocyclic systems. This process, known as reductive cyclization, is a powerful tool in synthetic organic chemistry.

A primary pathway is the formation of benzimidazoles. The reaction of the in-situ generated or isolated Ethyl 2-(3,4-diaminophenyl)acetate with a one-carbon electrophile, such as formic acid or an orthoester, leads to the formation of a benzimidazole (B57391) ring. researchgate.net For example, heating the diamine with formic acid would yield Ethyl 2-(1H-benzo[d]imidazol-5-yl)acetate. This reaction proceeds through the formation of an intermediate N-formyl derivative, followed by intramolecular cyclization and dehydration.

| Starting Material | Reagent | Product | Heterocyclic System |

| Ethyl 2-(3,4-diaminophenyl)acetate | Formic Acid (HCOOH) | Ethyl 2-(1H-benzo[d]imidazol-5-yl)acetate | Benzimidazole |

| Ethyl 2-(3,4-diaminophenyl)acetate | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Ethyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate | Benzimidazole |

| Ethyl 2-(3,4-diaminophenyl)acetate | Cyanogen Bromide (BrCN) | Ethyl 2-(2-amino-1H-benzo[d]imidazol-5-yl)acetate | Benzimidazole |

Amino Group Reactivity

The primary aromatic amino group at the C4 position is a versatile functional handle, susceptible to a variety of electrophilic substitution and condensation reactions. Its reactivity is modulated by the electron-withdrawing nitro group at the ortho position, which tends to decrease its basicity and nucleophilicity compared to aniline.

Acylation and Alkylation Reactions

The amino group of this compound readily undergoes acylation and alkylation.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acyl derivative. For example, treatment with acetyl chloride would produce Ethyl 2-(4-acetamido-3-nitrophenyl)acetate. The reaction is typically performed in an inert solvent to control the reaction rate and temperature. Selective acylation can be important, and in molecules with multiple amino groups, pH control can be used to achieve selectivity. cdnsciencepub.com

Alkylation: N-alkylation can be achieved by reacting the amino group with alkyl halides. This reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. The use of a base is necessary to neutralize the hydrohalic acid formed during the reaction. For instance, reacting the starting material with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate can lead to alkylation on the nitrogen atom. nih.gov

| Reaction Type | Reagent | Product Name |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Ethyl 2-(4-acetamido-3-nitrophenyl)acetate |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | Ethyl 2-(4-benzamido-3-nitrophenyl)acetate |

| Alkylation | Methyl Iodide (CH₃I) | Ethyl 2-(4-(methylamino)-3-nitrophenyl)acetate |

| Alkylation | Ethyl Bromide (CH₃CH₂Br) | Ethyl 2-(4-(ethylamino)-3-nitrophenyl)acetate |

Diazotization and Coupling Reactions

The primary aromatic amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups or for use in azo coupling reactions. nih.gov

Diazotization: The reaction of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C) yields the corresponding diazonium salt, Ethyl 2-(4-diazo-3-nitrophenyl)acetate chloride. cuhk.edu.hk Due to their instability, these salts are typically used immediately in subsequent reactions.

Azo Coupling: The resulting diazonium salt is an electrophile and can react with electron-rich aromatic compounds (coupling components), such as phenols or anilines, in an electrophilic aromatic substitution reaction. youtube.com This reaction, known as azo coupling, forms highly colored azo compounds, which are the basis of many synthetic dyes. cuhk.edu.hk For example, coupling the diazonium salt with N,N-dimethylaniline would produce an azo dye. The position of the coupling on the activated aromatic ring is typically para to the activating group.

Condensation Reactions with Carbonyl Compounds

The amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ekb.eglibretexts.org This reaction typically involves heating the amine and the carbonyl compound in a suitable solvent, often with azeotropic removal of the water formed. ekb.eg An acid catalyst is sometimes employed.

The reaction of this compound with an aldehyde or ketone results in the formation of a C=N double bond. ekb.eg These Schiff bases are important intermediates in organic synthesis and can possess a range of biological activities. ekb.eg For example, reacting the amine with benzaldehyde (B42025) would yield Ethyl 2-(4-(benzylideneamino)-3-nitrophenyl)acetate.

| Carbonyl Compound | Product (Schiff Base) Name |

|---|---|

| Benzaldehyde | Ethyl 2-(4-(benzylideneamino)-3-nitrophenyl)acetate |

| 4-Methoxybenzaldehyde | Ethyl 2-(4-((4-methoxybenzylidene)amino)-3-nitrophenyl)acetate |

| Acetone | Ethyl 2-(4-(isopropylideneamino)-3-nitrophenyl)acetate |

| Cyclohexanone | Ethyl 2-(4-(cyclohexylideneamino)-3-nitrophenyl)acetate |

Ester Moiety Transformations

The ethyl acetate group in this compound presents a reactive site susceptible to various transformations, primarily involving nucleophilic acyl substitution. These reactions allow for the modification of the ester into other functional groups such as carboxylic acids, different esters, amides, and alcohols.

Hydrolysis and Transesterification

Hydrolysis

The hydrolysis of the ethyl ester moiety in this compound yields the corresponding carboxylic acid, 2-(4-amino-3-nitrophenyl)acetic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of a dilute strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product. The synthesis of 2-(4-amino-3-nitrophenyl)acetic acid often involves the hydrolysis of its corresponding ethyl ester as a key step. chemicalbook.comcymitquimica.com

Transesterification

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is also typically catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen. A different alcohol then acts as the nucleophile. To drive the equilibrium towards the desired product, the reactant alcohol is often used in a large excess, frequently serving as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: This process involves an alkoxide nucleophile (e.g., methoxide (B1231860) for conversion to a methyl ester) attacking the carbonyl carbon. This is also an equilibrium process, and using the corresponding alcohol as the solvent can shift the equilibrium to favor the product. masterorganicchemistry.com

The table below summarizes the conditions and products for these transformations.

| Transformation | Reagents and Conditions | Product |

| Acidic Hydrolysis | H₂O, cat. H₂SO₄ or HCl, Heat | 2-(4-amino-3-nitrophenyl)acetic acid |

| Basic Hydrolysis | 1. NaOH or KOH, H₂O/EtOH, Heat2. H₃O⁺ workup | 2-(4-amino-3-nitrophenyl)acetic acid |

| Transesterification | R'OH (in excess), cat. H₂SO₄ or cat. R'O⁻Na⁺, Heat | Mthis compound (if R'=CH₃) |

Amidation and Reduction of the Ester Group

Amidation

The ester can be converted into an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This process, known as aminolysis, is generally slower than hydrolysis and often requires heating. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then eliminates an ethoxide ion to form the amide. This method is crucial for synthesizing a variety of N-substituted 2-(4-amino-3-nitrophenyl)acetamide derivatives. nih.govresearchgate.netacs.org

Reduction of the Ester Group

The ester functional group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, as esters are less reactive than aldehydes or ketones. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for ester reduction. doubtnut.comreddit.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to yield the primary alcohol, 2-(4-amino-3-nitrophenyl)ethanol, after an aqueous workup. libretexts.orgharvard.edu Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters effectively. libretexts.orgharvard.edu

These transformations are outlined in the following table.

| Transformation | Reagents and Conditions | Product |

| Amidation | R'R''NH, Heat | 2-(4-amino-3-nitrophenyl)-N-(substituted)acetamide |

| Reduction | 1. LiAlH₄, Anhydrous Ether (e.g., THF)2. H₂O workup | 2-(4-amino-3-nitrophenyl)ethanol |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The reactivity and orientation of substitution on the phenyl ring of this compound are governed by the directing effects of the existing substituents: the amino group (-NH₂), the nitro group (-NO₂), and the ethyl acetate group (-CH₂COOEt). youtube.commasterorganicchemistry.com

Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

Nitro Group (-NO₂): This is a strong deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. numberanalytics.com

Ethyl Acetate Group (-CH₂COOEt): This group is weakly deactivating and considered an ortho, para-director.

The positions on the ring are numbered starting from the carbon bearing the ethyl acetate group as position 1. Therefore, the amino group is at C4 and the nitro group is at C3. The available positions for substitution are C2, C5, and C6.

The directing effects are summarized below:

-NH₂ group (at C4): Directs ortho to C3 and C5.

-NO₂ group (at C3): Directs meta to C1 and C5.

-CH₂COOEt group (at C1): Directs ortho to C2 and C6, and para to C4.

The powerful activating and directing effect of the amino group is dominant. Both the amino and nitro groups strongly favor substitution at the C5 position. The C3 position is blocked by the nitro group, and the C2 and C6 positions are less activated. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position. Common EAS reactions include nitration, halogenation, and sulfonation. youtube.comyoutube.com

| Reaction | Reagents | Major Product (Predicted) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 2-(4-amino-3,5-dinitrophenyl)acetate |

| Bromination | Br₂, FeBr₃ | Ethyl 2-(4-amino-5-bromo-3-nitrophenyl)acetate |

| Sulfonation | Fuming H₂SO₄ | Ethyl 2-(4-amino-3-nitro-5-sulfophenyl)acetate |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. youtube.comyoutube.comyoutube.com This reaction is generally difficult for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. numberanalytics.comnih.govlibretexts.org

In this compound, the nitro group at C3 strongly activates the ring towards nucleophilic attack. While there isn't a conventional leaving group like a halogen, under forcing conditions, the nitro group itself can act as a leaving group and be displaced by a strong nucleophile. researchgate.netrsc.org The addition of the nucleophile is the rate-determining step and results in a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.comlibretexts.orgnih.gov

The positions activated by the C3-nitro group are C2 and C4.

Attack at C2: A nucleophile could potentially attack at C2, displacing a hydride ion. This is known as an SNAr(H) reaction, but it typically requires an oxidant to remove the hydride.

Attack at C3: A strong nucleophile (e.g., an alkoxide or an amine) could attack the carbon bearing the nitro group (C3), leading to the substitution of the nitro group.

Attack at C4: This position is occupied by the amino group, which is a poor leaving group and is unlikely to be displaced.

The most plausible NAS reaction for this substrate would be the displacement of the nitro group by a potent nucleophile.

| Nucleophile (Nu⁻) | Reagents and Conditions | Potential Product |

| Methoxide (CH₃O⁻) | NaOCH₃, CH₃OH, Heat | Ethyl 2-(4-amino-3-methoxyphenyl)acetate |

| Hydroxide (OH⁻) | NaOH, H₂O, Heat | Ethyl 2-(4-amino-3-hydroxyphenyl)acetate |

| Piperidine | Piperidine, Heat | Ethyl 2-(4-amino-3-(piperidin-1-yl)phenyl)acetate |

Rearrangement Reactions and their Mechanistic Investigation

Specific rearrangement reactions involving this compound are not widely documented in readily available literature. However, molecules with similar structural motifs, such as N-substituted anilines and nitroaromatics, can undergo certain types of rearrangements.

One potential, though speculative, rearrangement could involve the functional groups present. For instance, derivatives of N-phenylhydroxylamines, which can be formed from the reduction of nitroarenes, are known to undergo the Bamberger rearrangement to form aminophenols. If the nitro group of this compound were selectively and partially reduced to a hydroxylamine, a subsequent acid-catalyzed rearrangement could potentially occur.

Another area of investigation could be rearrangements involving the generation of highly reactive intermediates like nitrenes. Photolysis or thermolysis of an azide (B81097) derivative (which could be prepared from the amino group) can generate a nitrene. This nitrene could then undergo various reactions, including insertion or rearrangement.

Mechanistic investigations for such reactions would typically involve:

Kinetic Studies: To determine the reaction order and rate-determining step.

Isotopic Labeling: Using isotopes (e.g., ¹³C, ¹⁵N, ²H) to trace the movement of atoms during the rearrangement.

Intermediate Trapping: Using specific reagents to trap and identify transient intermediates.

Computational Modeling: Employing theoretical calculations to map the reaction pathway and determine the energies of transition states and intermediates.

Given the lack of direct examples for this specific compound, this section remains largely theoretical, pointing towards potential avenues of research based on the known reactivity of its constituent functional groups. wiley-vch.de

The Pivotal Role of Ethyl 2 4 Amino 3 Nitrophenyl Acetate As a Building Block in Complex Molecular Synthesis

Precursor in Heterocyclic Compound Synthesis

The structure of Ethyl 2-(4-amino-3-nitrophenyl)acetate is particularly well-suited for the synthesis of heterocyclic compounds. The presence of both a nucleophilic amino group and an electrophilic nitro group (which can be readily reduced to another amino group) on the same aromatic ring, ortho to each other, provides a classical platform for cyclization reactions to form five- or six-membered rings.

The compound serves as a valuable starting material for a variety of nitrogen-containing heterocycles. The primary amino group can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles like benzodiazepines or quinoxalines, particularly after the reduction of the adjacent nitro group to a second amino group. The active methylene (B1212753) group in the acetate (B1210297) side chain can also participate in cyclization reactions, for instance, by reacting with the ortho-amino group under specific conditions to form lactams.

This compound and its isomers are effective reagents in fusion reactions designed to build polycyclic systems. For example, related structures can undergo cyclocondensation reactions, which involve an initial Michael 1,4-addition followed by an intramolecular cyclization, to afford complex tricyclic heterocycles. One such reaction involves the formation of an ethyl 2-amino-4-(3-nitrophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate, a molecule constructed from three fused rings linked to an ethoxycarbonyl and a nitrophenyl group. nih.gov This demonstrates the utility of the phenylacetate (B1230308) scaffold in constructing elaborate, multi-ring structures through a sequence of planned reactions. nih.gov

Intermediate in the Construction of Pharmaceutical Scaffolds

Phenylacetate derivatives are recognized as crucial intermediates in the rational design of new chemotherapeutic agents, including antibacterial and anticancer drugs. nih.gov The scaffold provided by this compound is a key component for building molecules with potential therapeutic value. By modifying its functional groups, chemists can synthesize a library of compounds for biological screening.

For instance, the related compound Ethyl-2-(4-aminophenoxy)acetate is a known precursor for dual glucokinase (GK) and PPARγ activators, which are targets for hypoglycemic agents. mdpi.com The synthesis often involves the selective reduction of a nitro group to an amine, a transformation that is central to the utility of this compound. mdpi.com The strategic placement of the amino and nitro groups on the phenyl ring allows for directed modifications to create scaffolds that can interact with specific biological targets.

Utilization in Advanced Materials Precursor Development

The development of advanced materials with specific electronic or magnetic properties often relies on precursors with carefully designed molecular structures. Aromatic nitro compounds similar in structure to this compound are valuable precursors for creating materials like air- and moisture-stable Blatter radicals, which have applications in magnetism and spintronics. mdpi.com The stability of these radicals is influenced by the delocalization of spin density across the aromatic system, a feature that can be tuned by substituents on the phenyl ring. mdpi.com The presence of both amino and nitro groups on the core structure of this compound provides a handle for synthesizing precursors to such radical-based materials, where the electronic properties can be finely controlled.

Contributions to Natural Product Synthesis and Analog Design

Natural products are a significant source of inspiration for the development of new drugs. mdpi.com The synthesis of natural products and their analogs often requires versatile building blocks that allow for the systematic modification of a core structure. researchgate.net this compound can serve as such a building block. Its phenylacetate core can be incorporated into larger, more complex molecules that mimic the structures of natural products.

The functional groups on the molecule allow for diverse synthetic transformations. For example, the amino group can be acylated or alkylated, the nitro group can be reduced and subsequently modified, and the ester can be hydrolyzed or converted into other functional groups. This flexibility enables the creation of a series of analogs of a target natural product, which is a crucial step in exploring structure-activity relationships (SAR) to develop new therapeutic agents. nih.gov

Advanced Analytical and Spectroscopic Characterization of Ethyl 2 4 Amino 3 Nitrophenyl Acetate and Its Synthetic Intermediates/derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H and ¹³C NMR are crucial for assigning the structure of Ethyl 2-(4-amino-3-nitrophenyl)acetate.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the protons of the ethyl acetate (B1210297) moiety. The substitution pattern on the benzene (B151609) ring—with an amino group at C4, a nitro group at C3, and an acetate group at C1—creates a specific set of splitting patterns for the aromatic protons due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The electron-withdrawing nitro group and electron-donating amino group, along with the ester functionality, significantly influence the chemical shifts of the aromatic carbons.

While specific spectral data for this compound is not widely published, its expected spectrum can be inferred from the analysis of related structures.

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Ethyl 4-aminobenzoate | -CH₂CH₃ (t), -CH₂CH₃ (q) | 1.35 (t), 4.31 (q) | rsc.org |

| Aromatic H | 6.62 (d), 7.84 (d) | ||

| 4-Nitrophenylacetic acid | -CH₂- | 3.8 (approx., inferred) | chemicalbook.com |

| Ethyl 2-(3-nitrophenyl)acetate | -CH₂-, -OCH₂CH₃ | 3.7 (s), 4.2 (q) | chemicalbook.com |

Based on these related compounds, the predicted ¹H NMR spectrum for This compound would feature a triplet around 1.2-1.4 ppm and a quartet around 4.1-4.3 ppm for the ethyl group. The methylene (B1212753) protons (-CH₂-) of the acetate group would appear as a singlet around 3.7-3.9 ppm. The aromatic region would be complex due to the substitution pattern, with protons adjacent to the amino and nitro groups showing distinct downfield shifts. The amino (-NH₂) protons would likely appear as a broad singlet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

For this compound (C₁₀H₁₂N₂O₄), the expected monoisotopic mass is approximately 224.08 Da. An HRMS analysis using a technique like Electrospray Ionization (ESI) would aim to detect the protonated molecule [M+H]⁺ at m/z 225.0870. acs.org

The fragmentation pattern in MS provides a fingerprint of the molecule. Common fragmentation pathways for this compound would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): Resulting in an ion at m/z ~179.

Loss of the entire ethyl ester group (-CH₂COOCH₂CH₃): Leading to a fragment corresponding to the substituted benzyl (B1604629) cation.

Cleavage of the nitro group (-NO₂).

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | C₁₀H₁₂N₂O₄⁺ | 224.08 | Molecular Ion |

| [M+H]⁺ | C₁₀H₁₃N₂O₄⁺ | 225.09 | Protonated Molecule (ESI) |

| [M-C₂H₅O]⁺ | C₈H₇N₂O₃⁺ | 179.04 | Loss of ethoxy radical |

| [M-COOC₂H₅]⁺ | C₇H₇N₂O₂⁺ | 151.05 | Loss of ethyl carboxylate radical |

Analysis of related compounds like Ethyl-4-nitrophenylacetate via GC-MS confirms these types of fragmentation patterns are characteristic of phenylacetate (B1230308) esters. nist.govnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aliphatic (C-H) | Stretch | 2850 - 3000 |

| Ester (C=O) | Stretch | 1730 - 1750 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Nitro (N-O) | Asymmetric & Symmetric Stretch | 1500 - 1550 (asym) and 1300 - 1370 (sym) |

| Ester (C-O) | Stretch | 1000 - 1300 |

Data from related compounds such as 4-Hydroxy-3-nitrophenylacetic acid supports these assignments, showing strong absorptions for C=O and nitro groups. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The presence of chromophores, such as the benzene ring, nitro group, and amino group, makes this compound UV-active. The interaction between the electron-donating amino group and the electron-withdrawing nitro group on the aromatic ring creates a conjugated system that is expected to absorb strongly in the UV-Vis region. The spectrum would likely show intense π→π* transitions associated with the aromatic system and weaker n→π* transitions associated with the nitro and carbonyl groups. For example, a related compound, ethyl-2-(4-aminophenoxy)acetate, exhibits absorption maxima at 234 nm and 299 nm. mdpi.comresearchgate.net Similarly, 4-nitrophenol (B140041) shows a primary absorption peak around 318-400 nm depending on the pH. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

While the crystal structure of this compound itself has not been reported, analysis of a closely related synthetic precursor, Ethyl 2-(4-nitrophenoxy)acetate , illustrates the power of this technique. nih.gov The study of this compound revealed its solid-state conformation and the non-covalent interactions that stabilize its crystal lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁NO₅ |

| Molecular Weight | 225.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.3848 (11) |

| b (Å) | 8.4482 (17) |

| c (Å) | 24.238 (5) |

| β (°) | 92.59 (3) |

| Volume (ų) | 1101.5 (4) |

| Z (molecules/unit cell) | 4 |

Data sourced from a study on Ethyl 2-(4-nitrophenoxy)acetate. nih.gov

This data allows for the complete reconstruction of the molecule's structure in the solid state and reveals how weak intermolecular C—H···O hydrogen bonds link the molecules into layers. A similar analysis of this compound would be expected to reveal strong N—H···O hydrogen bonds involving the amino and nitro groups, significantly influencing its crystal packing.

Chromatographic Techniques (HPLC, GC-MS) for Purity Profiling and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, thereby assessing the purity of a compound and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile organic compounds like this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A UV detector would be highly effective due to the strong chromophores in the molecule. By analyzing the crude reaction mixture, one can track the consumption of starting materials and the formation of the desired product, allowing for reaction optimization. The final purified product should ideally show a single, sharp peak in the HPLC chromatogram, and its purity can be quantified by measuring the area percentage of this peak.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. While the target compound may have limited volatility, GC-MS is invaluable for analyzing its more volatile synthetic intermediates or potential impurities. researchgate.net For instance, during the synthesis, GC-MS could be used to detect the presence of starting materials like ethyl acetate or related by-products. nist.gov For less volatile analytes, derivatization is often employed to increase their volatility for GC-MS analysis. mdpi.com

Theoretical and Computational Investigations of Ethyl 2 4 Amino 3 Nitrophenyl Acetate

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic and molecular structure of Ethyl 2-(4-amino-3-nitrophenyl)acetate. These computational approaches allow for a detailed examination of the molecule's frontier molecular orbitals and charge distribution, which are crucial in understanding its reactivity and chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Charge Distribution and Reactivity Descriptors

The distribution of electron density within a molecule is critical for predicting its reactive sites. Computational methods can generate detailed maps of charge distribution, often visualized through molecular electrostatic potential (MEP) surfaces. These maps highlight regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic centers, respectively.

Specific data from quantum chemical calculations on the charge distribution and reactivity descriptors for this compound could not be located in the existing scientific literature.

| Descriptor | Value |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key to its function and interactions. Conformational analysis involves identifying the stable conformations (rotational isomers) of a molecule and their relative energies. Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, revealing its conformational landscape and how it might interact with its environment.

A thorough conformational analysis of this compound would identify the preferred spatial arrangements of its constituent groups, such as the orientation of the ethyl acetate (B1210297) and nitro groups relative to the phenyl ring. MD simulations could further explore the molecule's flexibility and potential for intermolecular interactions. At present, such detailed computational analyses for this specific molecule are not documented in the scientific literature.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

While computational prediction of spectroscopic data is a common practice, specific theoretical spectra for this compound have not been published. Such a study would involve calculating the vibrational frequencies (for IR spectra), chemical shifts (for NMR spectra), and electronic transition energies (for UV-Vis spectra).

| Spectroscopic Property | Predicted Values |

| Key IR Frequencies (cm⁻¹) | Data not available |

| ¹H NMR Chemical Shifts (ppm) | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | Data not available |

| UV-Vis λmax (nm) | Data not available |

Emerging Research Frontiers and Future Prospects in Ethyl 2 4 Amino 3 Nitrophenyl Acetate Chemistry

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and agricultural chemistry. For a molecule like Ethyl 2-(4-amino-3-nitrophenyl)acetate, the methylene (B1212753) carbon of the acetate (B1210297) group presents an opportunity for stereogenic center creation. The development of asymmetric synthetic routes to introduce chirality at this position could unlock a new class of valuable chiral building blocks. Currently, specific asymmetric syntheses for this compound are not widely reported, but future research could adapt established methodologies.

Potential strategies include:

Catalytic Asymmetric Hydrogenation: A prochiral precursor, such as an α,β-unsaturated ester derivative, could be synthesized and then subjected to asymmetric hydrogenation using chiral transition-metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands).

Asymmetric Alkylation: The enolate of a precursor phenylacetic acid could be alkylated using a chiral phase-transfer catalyst or a chiral auxiliary to introduce a substituent at the α-position with high enantioselectivity.

Enzyme-Catalyzed Reactions: Biocatalytic methods, such as enantioselective hydrolysis of a prochiral diester precursor or the use of transaminases, could provide a green and highly selective route to chiral derivatives.

Research into the catalytic asymmetric alkynylation of α-imino esters has demonstrated a versatile approach to generating optically active unnatural α-amino acid derivatives, a strategy that could be conceptually adapted for precursors of this compound. nih.gov Similarly, the field of organocatalysis, which utilizes small organic molecules as catalysts, offers powerful tools. For instance, bifunctional amino-squaramides have been successfully used as catalysts in asymmetric Michael addition-cyclization reactions, showcasing a pathway that could be explored for derivatives of this compound. scispace.com

| Strategy | Catalyst/Reagent Type | Potential Chiral Product | Key Advantage |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium/Ruthenium Complexes | Chiral α-substituted phenylacetate (B1230308) | High efficiency and atom economy |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Enantioenriched α-alkylated derivative | Operational simplicity and mild conditions |

| Organocatalysis | Chiral Amines, Squaramides, or Phosphoric Acids | Various chiral functionalized derivatives | Metal-free, environmentally benign |

| Biocatalysis | Lipases, Esterases, or Transaminases | Enantiopure acid or amino derivative | High selectivity and sustainability |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch flask, offers significant advantages in terms of safety, scalability, and process control. The synthesis of this compound likely involves nitration, a highly exothermic and potentially hazardous reaction, making it an ideal candidate for translation to a flow process. In a flow reactor, superior heat and mass transfer allow for precise temperature control, minimizing the formation of byproducts and improving the safety profile.

Multi-step syntheses of complex molecules, including pharmaceutical agents like Diazepam and Rufinamide, have been successfully implemented in continuous flow setups. uc.pt A similar approach could be envisioned for this compound, where sequential reactions such as nitration, selective reduction, and esterification are performed in connected flow modules without the need for isolating intermediates.

Pairing flow chemistry with automated synthesis platforms could further accelerate research. Automated systems can rapidly screen and optimize reaction conditions (e.g., temperature, pressure, residence time, reagent stoichiometry) to maximize yield and purity. This high-throughput capability is exemplified by the automated flow synthesis of complex biomolecules like artificial heme enzymes, which can be produced in hours rather than days. chemrxiv.org Such platforms could be employed to rapidly explore the chemical space around this compound, facilitating the discovery of new derivatives and reaction pathways.

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Poor heat dissipation, risk of thermal runaway | Excellent heat transfer, small reaction volume, inherently safer |

| Scalability | Difficult, requires re-optimization | Straightforward by running the system for a longer time |

| Process Control | Limited control over temperature and mixing gradients | Precise control over all reaction parameters |

| Reproducibility | Can vary between batches | High, consistent product quality |

Exploration of Bio-Inspired Synthetic Methodologies

Nature provides a vast inspiration for developing highly efficient and selective chemical transformations. Bio-inspired synthesis leverages enzymes or mimics their active sites to perform reactions under mild, environmentally friendly conditions. For this compound, biocatalysis could offer elegant solutions to selectivity challenges. For example, the synthesis of the target 4-amino-3-nitro isomer from a dinitro precursor requires the selective reduction of one of two nitro groups. Engineered nitroreductase enzymes could potentially achieve this transformation with perfect regioselectivity, avoiding the complex purification steps associated with classical chemical methods.

Furthermore, the concept of artificial enzymes, where synthetic catalysts are designed to mimic the function of natural enzymes, is a rapidly advancing field. Researchers have developed artificial hydrolases that can catalyze cleavage reactions similar to chymotrypsin. researchgate.net A similar design principle could lead to catalysts that selectively act on the ester or amide derivatives of the target compound. The development of synthetic heme enzymes capable of performing complex carbene transfer reactions also highlights the potential for creating novel bio-inspired catalysts to functionalize the core structure of this compound in ways not achievable with traditional chemistry. chemrxiv.org

Design of Novel Functional Derivatives for Specific Chemical Transformations

The true potential of this compound lies in its utility as a versatile chemical scaffold. The three distinct functional groups—amine, nitro, and ester—serve as handles for a wide range of chemical modifications, enabling the design of novel derivatives for specific applications.

Amino Group: This group can be readily acylated, alkylated, or diazotized. It is also a key nucleophile for constructing heterocyclic rings, such as benzimidazoles or quinoxalines, which are common motifs in pharmaceuticals.

Nitro Group: The nitro group is a powerful electron-withdrawing group that can be reduced to a second amino group. The resulting phenylenediamine derivative is a precursor to a wide array of fused heterocyclic systems.

Acetate Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other esters. The α-carbon can also be functionalized after deprotonation.

This versatility is seen in related structures used as intermediates in drug synthesis. For instance, ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate is a key intermediate in the preparation of Febuxostat, a drug used for treating gout. google.com Similarly, related aminonitrophenyl compounds serve as starting materials for complex heterocyclic systems. nih.govchemicalbook.com

| Functional Group Modified | Transformation | Resulting Derivative | Potential Application |

|---|---|---|---|

| Amino Group (-NH₂) | Acylation | N-Acyl derivative | Pharmaceutical intermediate, polymer monomer |

| Nitro Group (-NO₂) | Reduction | Diaminophenylacetate | Precursor for benzimidazoles, dyes |

| Ester Group (-COOEt) | Hydrolysis | Carboxylic acid | Coupling reactions, synthesis of amides |

| Amino & Nitro Groups | Reductive Cyclization | Benzimidazole (B57391) derivative | Bioactive molecules, functional materials |

Interdisciplinary Research with Materials Science and Catalysis

The future development of this compound chemistry will likely be driven by interdisciplinary collaborations, particularly with materials science and catalysis.

Materials Science: The molecule's rigid aromatic core and multiple functional groups make it an attractive candidate for the synthesis of novel functional materials. After hydrolysis to its carboxylic acid form, it can act as a monomer for the synthesis of specialty polyamides or polyimides with unique thermal or optical properties. The nitroaniline chromophore within its structure suggests potential applications in nonlinear optics or as a component in advanced dyes. Furthermore, its derivatives could be used as functional monomers in the creation of molecularly imprinted polymers (MIPs), which are synthetic materials designed to selectively bind a target molecule, with applications in sensing and separation technologies. researchgate.net

Catalysis: The structure of this compound is well-suited for the development of novel ligands and organocatalysts. The amino group and the aromatic ring can be elaborated to form bidentate or tridentate ligands capable of coordinating with transition metals for catalytic applications. The aminophenyl scaffold is also a privileged structure in organocatalysis. By modifying the functional groups, it may be possible to design new catalysts for asymmetric reactions, expanding the toolkit available to synthetic chemists.

常见问题

Q. How should researchers design experiments to study the thermal stability and decomposition kinetics of this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) at varying heating rates (5–20°C/min) in inert and oxidative atmospheres. Use Kissinger or Ozawa methods to calculate activation energy (Eₐ). Pair with GC-MS to identify decomposition products (e.g., CO₂ from ester cleavage or NOₓ from nitro groups). Solvent polarity effects on stability can be tested using Arrhenius plots in DMSO vs. ethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。